

Spectroscopic Data for 1-Benzyl-3-phenoxyppiperidine: A Technical Overview

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Compound of Interest

Compound Name: *1-Benzyl-3-phenoxyppiperidine*

Cat. No.: B180899

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Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for **1-Benzyl-3-phenoxyppiperidine** could not be located. Commercial suppliers list the compound, but do not provide analytical data.[1][2]

This technical guide has been prepared to provide researchers, scientists, and drug development professionals with a predictive and methodological framework for the spectroscopic characterization of **1-Benzyl-3-phenoxyppiperidine**. While experimentally determined spectra are not available, this document outlines the expected spectral characteristics based on the known properties of its constituent functional groups. Furthermore, it details the standard experimental protocols used to acquire such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Benzyl-3-phenoxyppiperidine**. These predictions are based on the analysis of structurally similar compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	m	5H	Ar-H (Benzyl)
~ 6.80 - 7.30	m	5H	Ar-H (Phenoxy)
~ 4.50 - 4.70	m	1H	O-CH
~ 3.50 - 3.70	s	2H	N-CH ₂ -Ph
~ 2.80 - 3.20	m	2H	N-CH ₂ (Piperidine, axial)
~ 2.20 - 2.60	m	2H	N-CH ₂ (Piperidine, equatorial)
~ 1.50 - 2.10	m	4H	-CH ₂ -CH ₂ - (Piperidine)

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 157	Ar-C-O (Phenoxy)
~ 138	Ar-C (Benzyl, quaternary)
~ 129.5	Ar-CH (Phenoxy)
~ 129.0	Ar-CH (Benzyl)
~ 128.5	Ar-CH (Benzyl)
~ 127.0	Ar-CH (Benzyl)
~ 121.0	Ar-CH (Phenoxy)
~ 116.0	Ar-CH (Phenoxy)
~ 75	O-CH
~ 63	N-CH ₂ -Ph
~ 58	N-CH ₂ (Piperidine)
~ 50	N-CH ₂ (Piperidine)
~ 30	Piperidine CH ₂
~ 22	Piperidine CH ₂

Table 3: Predicted IR Spectral Data

Frequency (cm ⁻¹)	Intensity	Assignment
3050 - 3030	Medium	C-H stretch (Aromatic)
2950 - 2800	Medium-Strong	C-H stretch (Aliphatic)
1600, 1490	Strong	C=C stretch (Aromatic)
1240	Strong	C-O stretch (Aryl ether)
1120	Strong	C-N stretch (Aliphatic amine)
750, 690	Strong	C-H bend (Aromatic, out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
267	Moderate	$[M]^+$ (Molecular Ion)
176	High	$[M - C_6H_5O]^+$
91	Very High	$[C_7H_7]^+$ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of **1-Benzyl-3-phenoxy piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.
- Sample Preparation: Approximately 10-20 mg of **1-Benzyl-3-phenoxy piperidine** would be dissolved in 0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- 1H NMR Acquisition: Proton NMR spectra would be acquired at 298 K. Key parameters would include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans would be collected and the resulting free induction decay (FID) would be Fourier transformed with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. Key parameters would include a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans would be accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

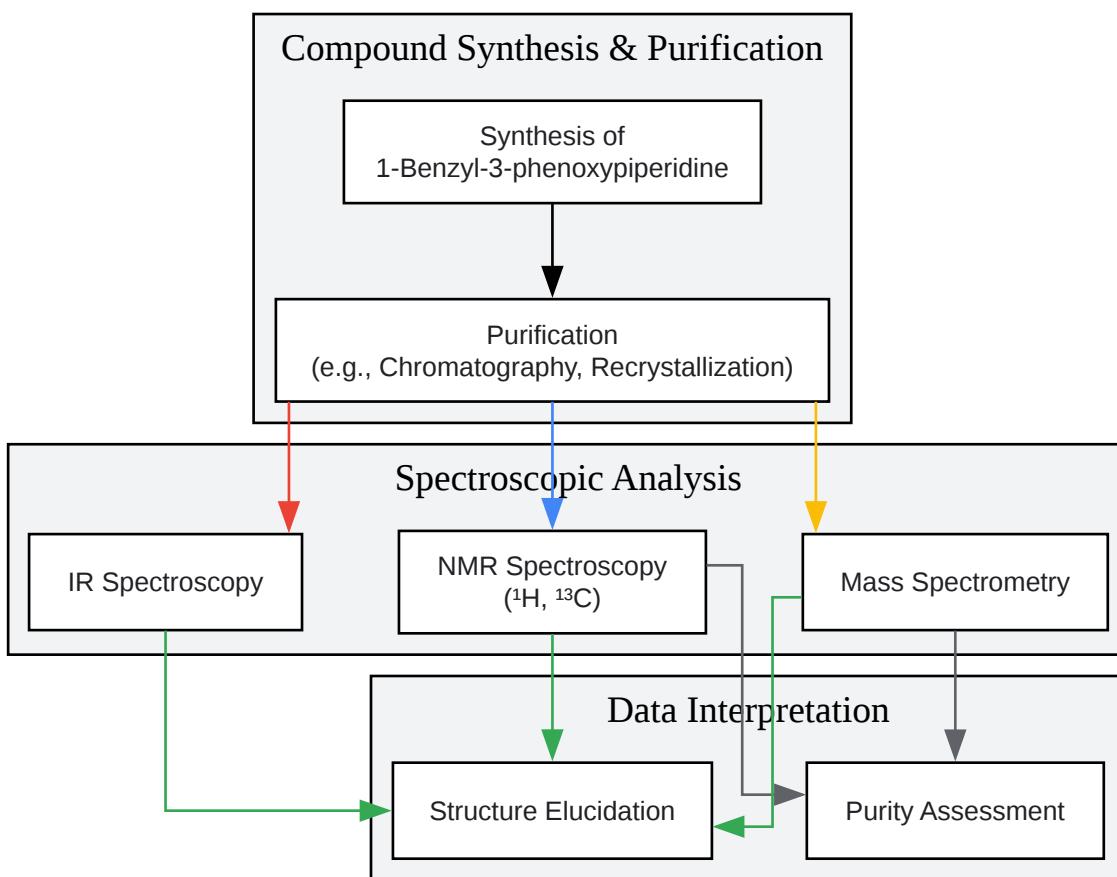
- Sample Preparation: A small amount of the solid **1-Benzyl-3-phenoxy piperidine** would be placed directly onto the diamond crystal of the UATR accessory.
- Data Acquisition: The spectrum would be recorded in the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans would be co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
- Sample Preparation: A dilute solution of **1-Benzyl-3-phenoxy piperidine** (approximately 1 mg/mL) would be prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Analysis: A 1 μL aliquot of the sample solution would be injected into the GC, equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μm film thickness). The oven temperature program would typically start at 50 $^{\circ}\text{C}$, hold for 2 minutes, then ramp at 10 $^{\circ}\text{C}/\text{min}$ to 280 $^{\circ}\text{C}$ and hold for 5 minutes. Helium would be used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-550.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthetic organic compound like **1-Benzyl-3-phenoxy piperidine**.

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Caption: Generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

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References

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